molecular formula C11H7FN2O3 B2819294 1-(2-Fluorophenyl)-4-oxopyridazine-3-carboxylic acid CAS No. 1181245-30-6

1-(2-Fluorophenyl)-4-oxopyridazine-3-carboxylic acid

Cat. No.: B2819294
CAS No.: 1181245-30-6
M. Wt: 234.186
InChI Key: QQIVGQDNKIPKLR-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-4-oxopyridazine-3-carboxylic acid is a chemical compound of interest in medicinal chemistry and drug discovery research. It belongs to the pyridazinone chemical class, which has been identified as a promising scaffold in the development of novel therapeutic agents. Recent scientific literature highlights that pyridazinone derivatives can act as potent and selective inhibitors of the parasitic proteasome , making them valuable tools for researching new treatments for neglected tropical diseases like Chagas disease . The structural motif of a 4-oxopyridazine core is also found in various other biologically active compounds with reported fungicidal and plant growth regulation properties . With a molecular formula of C11H7FN2O3 (based on a closely related analogue ), this reagent serves as a key synthetic intermediate or a building block for constructing more complex molecules. It is strictly for research applications in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-(2-fluorophenyl)-4-oxopyridazine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O3/c12-7-3-1-2-4-8(7)14-6-5-9(15)10(13-14)11(16)17/h1-6H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQIVGQDNKIPKLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=CC(=O)C(=N2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-4-oxopyridazine-3-carboxylic acid typically involves the reaction of 2-fluorobenzoyl chloride with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized under acidic conditions to yield the pyridazine ring.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent yields .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-4-oxopyridazine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .

Scientific Research Applications

1-(2-Fluorophenyl)-4-oxopyridazine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-4-oxopyridazine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The exact pathways and interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Comparison of Pyridazine-Based Carboxylic Acids

Compound Name Substituent Position Molecular Formula Molecular Weight CAS Number Key Differences vs. Target Compound
1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid 4-Fluorophenyl C₁₁H₇FN₂O₃ 234.19 926238-43-9 Para-fluoro substituent; altered electronic effects
1-(4-Ethoxyphenyl)-4-oxopyridazine-3-carboxylic acid 4-Ethoxyphenyl C₁₃H₁₂N₂O₄ ~260.25 874191-19-2 Ethoxy group increases lipophilicity
1-(3-Methylphenyl)-4-oxopyridazine-3-carboxylic acid 3-Methylphenyl C₁₂H₁₀N₂O₃ ~230.22 1365939-51-0 Methyl group reduces steric hindrance compared to fluorine

Key Observations :

  • Functional Groups : Ethoxy () and methyl () substituents alter lipophilicity (logP) and steric profiles compared to fluorine.

Heterocyclic Variants

Table 2: Comparison with Non-Pyridazine Heterocycles

Compound Name Core Structure Molecular Formula Molecular Weight CAS Number Key Differences
1-(2-Fluorophenyl)-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid Pyrazolo-pyridine C₁₇H₁₀FN₃O₂S 339.35 1011398-29-0 Fused heterocycle; sulfur inclusion increases polarity
1-(4-Chloro-3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid Pyrrolidine C₁₁H₉ClFNO₃ 257.65 1270831-90-7 Saturated 5-membered ring; chloro-fluoro substitution enhances halogen bonding

Key Observations :

  • Core Structure : Pyridazine’s six-membered ring with adjacent nitrogens offers distinct π-π stacking and hydrogen-bonding capabilities compared to pyrrolidine (saturated) or pyrazolo-pyridine (fused) systems.
  • Biological Relevance : Pyrazolo-pyridines () are often explored as kinase inhibitors, whereas pyrrolidines () are common in CNS-targeting drugs due to their conformational flexibility.

Physicochemical Properties

  • Acidity : The carboxylic acid group (pKa ~2–3) ensures ionization at physiological pH, enhancing water solubility. Substituents like fluorine may lower the pKa slightly due to electron withdrawal .

Research Findings and Trends

Heterocyclic Core : Pyridazines exhibit higher metabolic stability than pyrrolidines, which are prone to oxidation .

Q & A

Q. What are the common synthetic routes for 1-(2-Fluorophenyl)-4-oxopyridazine-3-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via multi-step reactions involving:

  • Step 1: Condensation of 2-fluoroaniline derivatives with a pyridazine precursor (e.g., itaconic acid or substituted dihydropyridines) under reflux conditions in polar solvents like ethanol or water .
  • Step 2: Cyclization using Lewis acid catalysts (e.g., H₂SO₄) to form the pyridazine ring .
  • Step 3: Oxidation or functionalization to introduce the carboxylic acid group at position 3.

Optimization Tips:

  • Use inert atmospheres (N₂/Ar) to prevent oxidation side reactions .
  • Monitor reaction progress via TLC or HPLC to isolate intermediates.
  • Adjust temperature (e.g., 80–100°C for cyclization) and solvent polarity to enhance yield (reported 60–75% in optimized protocols) .

Q. Which spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • ¹H/¹³C NMR: Assign aromatic protons (δ 7.2–8.1 ppm for fluorophenyl) and carbonyl groups (δ 165–175 ppm for carboxylic acid) . Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error.
  • X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .

Q. What preliminary biological assays are recommended for initial activity screening?

Methodological Answer:

  • Antimicrobial Activity: Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 10–100 µM concentrations .
  • Enzyme Inhibition: Test against kinases or proteases via fluorometric assays (e.g., ATPase activity).
  • Cytotoxicity: Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How can computational methods predict interactions with biological targets?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2) . Prioritize fluorophenyl and carboxylic acid moieties as key pharmacophores.
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bond occupancy .

Q. How to resolve discrepancies in NMR data for structural analogs?

Methodological Answer:

  • Problem: Overlapping signals due to similar substituents (e.g., fluorophenyl vs. chlorophenyl).
  • Solution:
    • Use ¹⁹F NMR to distinguish fluorine environments (δ -110 to -120 ppm for aromatic F) .
    • Apply NOESY to confirm spatial proximity of substituents.
    • Compare experimental data with DFT-calculated chemical shifts (Gaussian09) .

Q. What strategies optimize the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability Studies: Use phosphate buffers (pH 1.2–7.4) to assess hydrolysis of the carboxylic acid group. Stabilize via ester prodrug formulations .
  • Light/Temperature: Store lyophilized samples at -20°C in amber vials to prevent photodegradation .

Q. How to design derivatives to improve pharmacokinetic properties?

Methodological Answer:

  • SAR Table:

    Substituent PositionModificationEffect on ActivitySource
    2-FluorophenylReplace with Cl/CH₃↓ Bioavailability (polarity change)
    3-Carboxylic AcidEsterify (e.g., ethyl ester)↑ Lipophilicity (logP +0.5)
    4-OxoIntroduce methyl group↑ Metabolic stability
  • In Silico ADMET: Predict bioavailability (SwissADME) and toxicity (ProTox-II) for lead candidates .

Q. How to address contradictions in biological activity data across studies?

Methodological Answer:

  • Case Example: Discrepancies in antimicrobial activity between in vitro and in vivo models.
  • Resolution:
    • Validate assay conditions (e.g., nutrient media affecting compound solubility).
    • Use chemoinformatics tools (e.g., KNIME) to normalize data across studies .
    • Perform dose-response curves with standardized protocols (CLSI guidelines) .

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature80–100°C↑ Cyclization
Catalyst (H₂SO₄)5–10 mol%↑ Reaction rate
Solvent (Ethanol)Reflux↑ Purity

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